

Computational Modeling of 3-(Isopropylamino)propan-1-ol: A Technical Whitepaper

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Compound of Interest

Compound Name: **3-(Isopropylamino)propan-1-ol**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Isopropylamino)propan-1-ol is a key chemical intermediate in the synthesis of several beta-blocker medications. Understanding its molecular interactions through computational modeling is crucial for optimizing the design of new, more effective pharmaceuticals. This technical guide provides a comprehensive overview of the computational methodologies used to model **3-(Isopropylamino)propan-1-ol**, focusing on its interaction with beta-adrenergic receptors. This document details molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) analysis, providing researchers with the foundational knowledge to conduct *in silico* investigations.

Introduction

3-(Isopropylamino)propan-1-ol serves as a fundamental building block for a class of drugs known as beta-blockers, which are essential in treating cardiovascular diseases such as hypertension and angina pectoris.^[1] The therapeutic effects of these drugs are mediated through their interaction with beta-adrenergic receptors. Computational modeling provides a powerful and cost-effective approach to study these interactions at a molecular level, enabling the prediction of binding affinities and the elucidation of binding mechanisms.^[2] This, in turn,

can accelerate the drug discovery process by identifying promising lead compounds for further experimental validation.[\[2\]](#)

This whitepaper will explore the primary computational techniques employed in the study of **3-(Isopropylamino)propan-1-ol** and its derivatives. These methods include molecular docking to predict the binding pose and affinity of the ligand to its receptor, QSAR studies to correlate chemical structure with biological activity, and DFT for detailed analysis of the molecule's electronic properties.

Molecular Properties of **3-(Isopropylamino)propan-1-ol**

A thorough understanding of the physicochemical properties of **3-(Isopropylamino)propan-1-ol** is the first step in any computational study. These properties influence its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Reference
Molecular Formula	C6H15NO	[3]
Molecular Weight	117.19 g/mol	[3]
CAS Number	33918-15-9	[3] [4]
Boiling Point	93-95°C / 20 Torr	[4]
Density	0.9186 g/cm ³	[4]
SMILES	CC(C)NCCO	[3]

Computational Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[\[2\]](#) In the context of drug design, it is used to predict how a ligand, such as **3-(Isopropylamino)propan-1-ol** or its derivatives, binds to the active site of a receptor, typically a protein.

- Receptor Preparation:
 - Obtain the 3D structure of the target beta-adrenergic receptor (e.g., from the Protein Data Bank - PDB).
 - Remove water molecules and any existing ligands from the crystal structure.
 - Add hydrogen atoms to the protein structure.
 - Define the binding site or "grid box" around the active site of the receptor.
- Ligand Preparation:
 - Generate the 3D structure of **3-(Isopropylamino)propan-1-ol** using a molecular modeling software.
 - Perform energy minimization of the ligand structure to obtain a low-energy conformation.
- Docking Simulation:
 - Utilize a docking program (e.g., AutoDock Vina, Glide, PyRx) to dock the prepared ligand into the defined binding site of the receptor.
 - The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.
- Analysis of Results:
 - Analyze the top-scoring poses to identify the most likely binding mode.
 - Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues using software like PyMOL or Discovery Studio Visualizer.

The following table presents hypothetical binding affinity data for a series of propanolamine derivatives, including **3-(Isopropylamino)propan-1-ol**, docked against a beta-2 adrenergic receptor model.

Compound	Binding Affinity (kcal/mol)	Key Interacting Residues
3-(Isopropylamino)propan-1-ol	-5.8	Asp113, Asn312
Propranolol	-8.5	Asp113, Ser204, Asn312
Metoprolol	-7.9	Asp113, Ser207, Tyr308
Carvedilol	-9.2	Asp113, Ser204, Phe290

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.^[5] These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.

- Dataset Preparation:
 - Compile a dataset of molecules with known biological activity (e.g., IC₅₀ values) against the target receptor.
 - Align the 3D structures of the molecules in the dataset.
- Descriptor Calculation:
 - For each molecule, calculate molecular descriptors that quantify its physicochemical properties. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are steric and electrostatic fields.
- Model Generation and Validation:
 - Use statistical methods, such as Partial Least Squares (PLS) regression, to build a mathematical relationship between the descriptors and the biological activity.
 - Validate the model using internal (cross-validation) and external validation (a separate test set of molecules).^[6]
- Interpretation:

- Visualize the results as contour maps to identify regions around the molecules where changes in steric or electrostatic properties would increase or decrease activity.

Density Functional Theory (DFT)

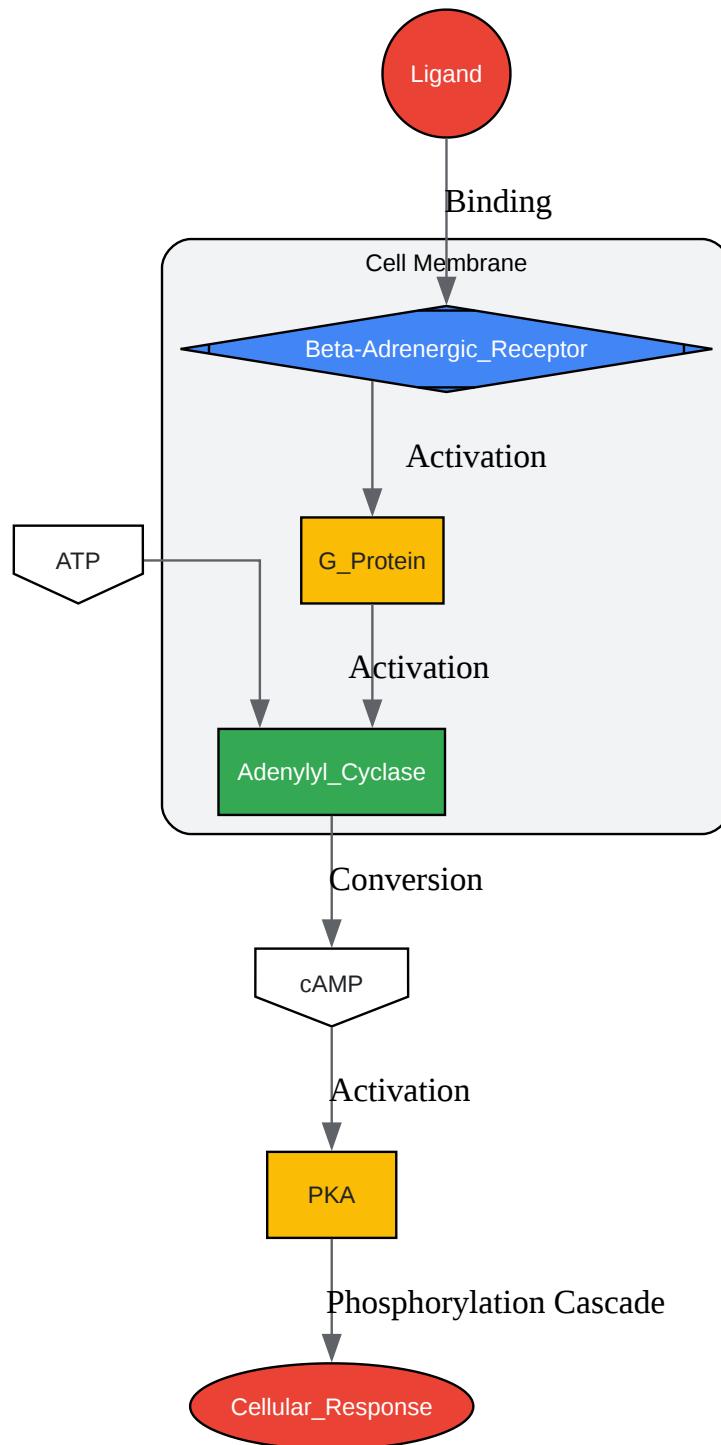
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.^{[7][8]} It can be used to calculate a wide range of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.

- Input File Preparation:
 - Create a 3D structure of **3-(Isopropylamino)propan-1-ol**.
 - Specify the level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) in the input file for a quantum chemistry software package like Gaussian.^{[7][8]}
- Geometry Optimization and Frequency Calculation:
 - Perform a geometry optimization to find the lowest energy conformation of the molecule.
 - Follow with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.
- Property Calculation:
 - Calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.^{[8][9]}

Parameter	Value
Total Energy (Hartree)	-367.123
HOMO Energy (eV)	-6.21
LUMO Energy (eV)	1.54
HOMO-LUMO Gap (eV)	7.75
Dipole Moment (Debye)	2.34

Visualizations

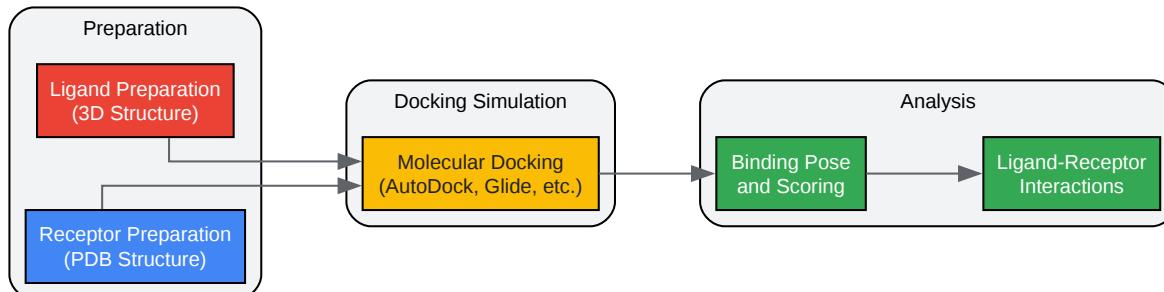
Signaling Pathway of Beta-Adrenergic Receptors



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Caption: Generalized signaling pathway of a G-protein coupled beta-adrenergic receptor.

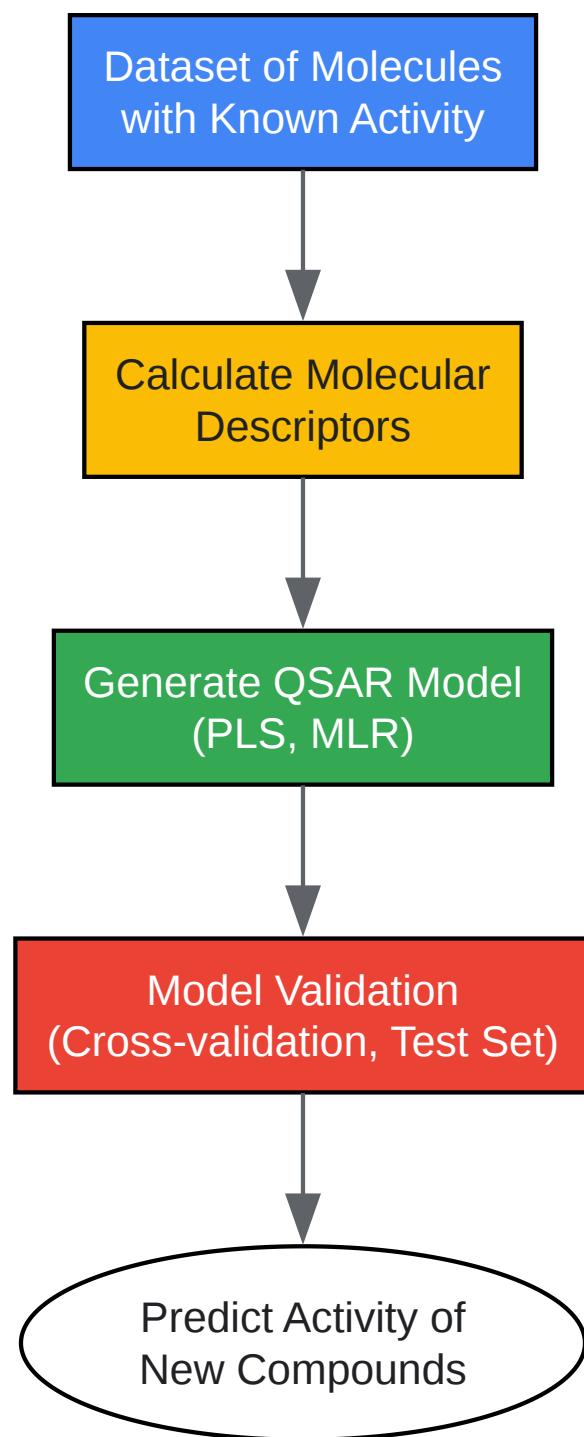
Molecular Docking Workflow



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Caption: A streamlined workflow for performing molecular docking studies.

QSAR Model Development Logic



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Caption: Logical flow for the development and validation of a QSAR model.

Conclusion

The computational modeling of **3-(Isopropylamino)propan-1-ol** and its analogs provides invaluable insights for modern drug discovery. Techniques such as molecular docking, QSAR, and DFT analysis allow for the rapid and efficient screening of potential drug candidates, the optimization of lead compounds, and a deeper understanding of the molecular mechanisms of drug action. The protocols and data presented in this whitepaper serve as a guide for researchers to apply these powerful in silico tools in their own drug development pipelines. While computational methods are a powerful guide, it is important to note that in silico studies cannot replace in vitro or in vivo testing, but rather complement and guide these experimental efforts.[\[10\]](#)

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